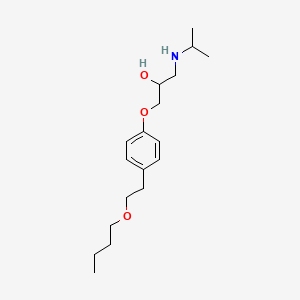
1-苄基-4-(Boc-氨基)哌啶-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 . It can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is characterized by a molecular weight of 334.4 g/mol . The InChI code for this compound isInChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) . Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid include a density of 1.1±0.1 g/cm3, a boiling point of 400.9±34.0 °C at 760 mmHg, and a molecular weight of 334.4 g/mol . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .科学研究应用
分子表征和光谱
1-苄基-4-(Boc-氨基)哌啶-4-羧酸已通过各种光谱技术进行了表征,如FT-IR、FT-Raman、UV-Vis和NMR。密度泛函理论(DFT)被用来确定优化的几何参数和振动频率,然后与实验值进行比较。该研究还探讨了分子的构象偏好、HOMO-LUMO带隙能量和电子激发分析。分子静电势能(MEP)表面和Fukui函数描述符被用来识别反应位点,并通过分子对接研究探讨了分子对VEGFR-2激酶抑制剂受体的抗癌活性(S. Janani et al., 2020)。
合成应用
该化合物已被用于合成新颖的杂环氨基酸,作为无手性和手性构建块。通过一系列涉及哌啶-4-羧酸、β-酮酸酯和各种N-单取代的肼的反应,得到了5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸酯,展示了该化合物在合成复杂结构中的多功能性(Gita Matulevičiūtė等,2021)。
亲电氨基化和衍生物合成
已证明用N-Boc-氧杂环丙烯与氨基酸进行亲电氨基化是制备N-正交二保护肼基酸和哌嗪酸衍生物的有效方法。这一过程使得从更简单的氨基酸前体合成复杂分子成为可能,突显了1-苄基-4-(Boc-氨基)哌啶-4-羧酸在高级有机合成中的化学实用性(Jean-Christophe Hannachi et al., 2004)。
非选择性抑制剂合成
该化合物已参与合成新颖的(4-哌啶基)-哌嗪衍生物,这些衍生物被评估为ACC1/2非选择性抑制剂。在哌啶环氮上的取代基的优化导致了在酶活性测定和细胞实验中对强效抑制活性的显著进展,展示了该化合物在药物化学中的相关性(Tomomichi Chonan et al., 2011)。
作用机制
Target of Action
Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and act as antagonists for muscarinic acetylcholine receptors and beta 2 adrenoceptors .
Mode of Action
For instance, inhibition of p38a mitogen-activated protein kinase can lead to the suppression of inflammatory responses .
Biochemical Pathways
Based on the targets it interacts with, it can be inferred that it may influence pathways related to inflammation and neurotransmission .
Result of Action
Based on its potential targets, it can be inferred that the compound may have anti-inflammatory effects and could influence neurotransmission .
生化分析
Biochemical Properties
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of peptide bonds and other covalent linkages. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, preventing unwanted side reactions during synthesis . This interaction is crucial for maintaining the integrity of the amino group until it is needed for further reactions.
Cellular Effects
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is attributed to its interaction with specific cellular receptors and enzymes. For instance, it can affect the activity of proteases and other enzymes involved in protein degradation and synthesis . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Boc group provides steric hindrance, which can inhibit the activity of certain enzymes by blocking their active sites . Conversely, the removal of the Boc group can activate enzymes by exposing their active sites, allowing substrate binding and catalysis. Additionally, the compound’s benzyl group can interact with hydrophobic pockets in proteins, stabilizing the protein structure and influencing its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to heat, light, or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in enzyme activity, gene expression, and cellular metabolism, which can persist even after the compound has been metabolized or degraded.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal cellular processes.
Metabolic Pathways
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and degradation. The compound can be metabolized by cytochrome P450 enzymes, which oxidize the benzyl group and other functional groups, leading to the formation of metabolites that are further processed by phase II enzymes . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy in biochemical reactions.
Transport and Distribution
The transport and distribution of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which recognize its structural similarity to natural amino acids . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or other membrane-bound organelles, where it can participate in protein synthesis and modification processes.
属性
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFCLVBUXTWRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671947 |
Source


|
| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150435-81-7 |
Source


|
| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
